1,3-Dimethoxy-4-nitro-9H-xanthen-9-one
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Overview
Description
1,3-Dimethoxy-4-nitro-9H-xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis . The unique structure of this compound, characterized by its nitro and methoxy substituents, makes it a compound of interest for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-4-nitro-9H-xanthen-9-one can be synthesized through several methods. One common approach involves the condensation of a salicylic acid derivative with a phenol derivative under acidic conditions . Another method includes the reaction of an aryl aldehyde with a phenol derivative . These reactions typically require catalysts such as zinc chloride or phosphoryl chloride to enhance the yield and reduce reaction times .
Industrial Production Methods
Industrial production of this compound often involves optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave heating and the use of eco-friendly reagents have been explored to make the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-4-nitro-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The methoxy groups can be substituted with other functional groups to create derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,3-Dimethoxy-4-nitro-9H-xanthen-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-4-nitro-9H-xanthen-9-one and its derivatives involves interactions with various molecular targets. For example, its acetylcholinesterase inhibitory activity is attributed to the compound’s ability to bind to the enzyme’s active site, preventing the breakdown of acetylcholine . This mechanism is crucial for studying neurological pathways and developing treatments for related disorders .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one: Another xanthone derivative used in the synthesis of fluorescein derivatives.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Known for its antioxidant and anti-inflammatory activities.
1,3-Dihydroxy-9H-xanthen-9-one: Used in cross-dehydrogenative coupling reactions.
Uniqueness
1,3-Dimethoxy-4-nitro-9H-xanthen-9-one is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new derivatives with potential therapeutic applications .
Properties
CAS No. |
62497-59-0 |
---|---|
Molecular Formula |
C15H11NO6 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
1,3-dimethoxy-4-nitroxanthen-9-one |
InChI |
InChI=1S/C15H11NO6/c1-20-10-7-11(21-2)13(16(18)19)15-12(10)14(17)8-5-3-4-6-9(8)22-15/h3-7H,1-2H3 |
InChI Key |
VUTOLJVRQQTFRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3O2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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